molecular formula C9H8ClNO B14319495 N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine CAS No. 105677-53-0

N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine

Cat. No.: B14319495
CAS No.: 105677-53-0
M. Wt: 181.62 g/mol
InChI Key: KBWYAIBGBKNUCN-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can modulate signaling pathways by binding to specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydrazine
  • N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]amine
  • N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine derivatives

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

105677-53-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C9H8ClNO/c10-9-5-3-8(4-6-9)2-1-7-11-12/h1-7,12H

InChI Key

KBWYAIBGBKNUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=NO)Cl

Origin of Product

United States

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